An In-depth Technical Guide to 5-Amino-2-bromopyridin-4-ol Hydrobromide: Chemical Properties, Structure, and Synthetic Insights
An In-depth Technical Guide to 5-Amino-2-bromopyridin-4-ol Hydrobromide: Chemical Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-Amino-2-bromopyridin-4-ol hydrobromide, a substituted pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Due to its unique arrangement of an amino group, a bromo substituent, and a hydroxyl group on the pyridine core, this molecule presents a versatile scaffold for the development of novel therapeutic agents and complex chemical entities. This document elucidates its chemical structure, explores its physicochemical properties through analysis of related compounds, details expected spectroscopic characteristics, discusses its reactivity, and outlines a plausible synthetic pathway. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. The insights provided herein are intended to empower researchers and drug development professionals in leveraging the potential of this valuable chemical building block.
Introduction: The Significance of the Aminopyridinol Scaffold
Substituted pyridines are a cornerstone in the field of medicinal chemistry, with the aminopyridine moiety being a particularly privileged scaffold in numerous approved drugs and clinical candidates.[1][2] The introduction of varied functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and pKa, which in turn influences its pharmacokinetic and pharmacodynamic profile.[3][4]
5-Amino-2-bromopyridin-4-ol hydrobromide combines several key functionalities: a nucleophilic amino group, a synthetically versatile bromine atom, and a hydroxyl group that can engage in crucial hydrogen bonding interactions and exhibits keto-enol tautomerism. The hydrobromide salt form generally enhances the compound's stability and crystallinity. This unique combination of features makes it an attractive starting material for generating libraries of complex molecules for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.[1]
Chemical Structure and Physicochemical Properties
The structural and electronic attributes of 5-Amino-2-bromopyridin-4-ol hydrobromide are central to its chemical behavior and potential applications.
Molecular Structure and Tautomerism
The core of this compound is a pyridine ring substituted at the 2, 4, and 5 positions. The formal name indicates a hydroxyl group at the C4 position. However, like other 4-hydroxypyridines, it is expected to exist in equilibrium with its tautomeric pyridin-4(1H)-one form.[5] The presence of the amino group at C5 and the bromo group at C2 further influences the electron distribution within the ring and can affect the position of the tautomeric equilibrium. The hydrobromide salt form indicates that one of the nitrogen atoms is protonated, most likely the pyridine ring nitrogen, which would further impact the electronic landscape of the molecule.
Diagram 1: Tautomeric Forms and Protonation of 5-Amino-2-bromopyridin-4-ol
Caption: Keto-enol tautomerism of the 5-Amino-2-bromopyridin-4-ol core.
Physicochemical Properties
Direct experimental data for the physicochemical properties of 5-Amino-2-bromopyridin-4-ol hydrobromide is not widely available in the literature. However, we can infer its properties from data on closely related compounds.
| Property | Predicted/Inferred Value | Basis for Prediction/Inference |
| CAS Number | 2703779-23-9 | Chemical Abstracts Service Registry Number.[6] |
| Molecular Formula | C₅H₆Br₂N₂O | Based on the structure of the hydrobromide salt. |
| Molecular Weight | 270.92 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a solid | Substituted pyridines are generally solids at room temperature.[7] |
| Melting Point | > 200 °C (with decomposition) | Hydrobromide salts of organic bases typically have high melting points. For comparison, 2-amino-4-bromopyridin-3-ol hydrobromide has a high melting point. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol); sparingly soluble in nonpolar organic solvents. | The hydrobromide salt form significantly increases water solubility compared to the free base. |
| pKa | The pyridinium ion is expected to be acidic. | The pKa of the parent pyridinium ion is 5.23.[8] Electron-withdrawing groups like bromine generally decrease the pKa, while electron-donating groups like amino and hydroxyl increase it. The overall pKa will be a composite of these effects. |
Spectroscopic Profile for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. Their chemical shifts and coupling patterns will be influenced by the surrounding substituents. The protons of the amino group and the hydroxyl group are expected to appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration. The protonation of the ring nitrogen will lead to a downfield shift of the ring protons compared to the free base.
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¹³C NMR: The carbon NMR spectrum should display five signals corresponding to the carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon. The carbon attached to the bromine (C2) will be significantly influenced by the halogen's electronegativity and will likely appear in the range of 140-150 ppm. The carbon bearing the hydroxyl group (C4) is expected to be deshielded and appear at a lower field (around 160-170 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3500-3200 | N-H and O-H stretching | Amino and Hydroxyl groups | Broad, Medium-Strong |
| 3200-3000 | Aromatic C-H stretching | Pyridine ring | Medium-Weak |
| 1660-1600 | C=O stretching | Pyridin-4(1H)-one tautomer | Strong |
| 1640-1580 | N-H bending | Amino group | Medium-Strong |
| 1600-1450 | C=C and C=N ring stretching | Pyridine ring | Medium-Strong |
| 1250-1000 | C-N and C-O stretching | Aromatic amine and phenol | Medium |
| 700-550 | C-Br stretching | Bromo-aromatic | Medium-Strong |
Experimental Protocol: Acquiring an FT-IR Spectrum
Caption: A generalized workflow for obtaining an FT-IR spectrum of a solid sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Amino-2-bromopyridin-4-ol, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
Reactivity and Synthetic Applications
The reactivity of 5-Amino-2-bromopyridin-4-ol hydrobromide is governed by the interplay of its functional groups.
Reactivity of the Pyridine Ring System
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Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C2 position is susceptible to nucleophilic displacement, particularly given the electron-deficient nature of the pyridine ring, which is further enhanced by protonation.[9] This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiols, providing a facile route to further functionalized derivatives.
-
Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond is an excellent handle for various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[10] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
-
Reactions of the Amino and Hydroxyl Groups: The amino group can undergo standard transformations such as acylation, alkylation, and diazotization. The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. The relative reactivity of these groups can often be controlled by judicious choice of reaction conditions and protecting group strategies.
Diagram 2: Key Reaction Pathways
Caption: Potential synthetic transformations of 5-Amino-2-bromopyridin-4-ol.
Proposed Synthetic Route
A plausible synthetic route to 5-Amino-2-bromopyridin-4-ol can be envisioned starting from commercially available materials. One potential strategy involves the bromination and subsequent functional group manipulations of a suitable pyridin-4-ol precursor. An alternative approach could involve the synthesis of a substituted aminopyridine followed by bromination and hydroxylation. A specific method for synthesizing related aminobromopyridines involves the Hofmann degradation of a bromopyridine carboxamide.[11]
Experimental Protocol: Proposed Synthesis via Hofmann Degradation
This protocol is a conceptual adaptation based on the synthesis of related aminobromopyridines and would require experimental optimization.
-
Preparation of 5-Bromo-4-hydroxypicolinamide:
-
Start with a suitable precursor such as 4-hydroxypicolinamide.
-
Perform a regioselective bromination at the 5-position using a suitable brominating agent (e.g., N-bromosuccinimide). The reaction conditions would need to be carefully controlled to achieve the desired regioselectivity.
-
-
Hofmann Degradation:
-
In a suitable reactor, prepare a solution of sodium hypobromite by slowly adding bromine to a cooled aqueous solution of sodium hydroxide.
-
Add the 5-bromo-4-hydroxypicolinamide to the hypobromite solution.
-
Carefully heat the reaction mixture to induce the Hofmann rearrangement.
-
Upon completion, cool the reaction mixture to precipitate the crude 5-Amino-2-bromopyridin-4-ol free base.
-
The crude product can be purified by recrystallization.
-
-
Formation of the Hydrobromide Salt:
-
Dissolve the purified free base in a suitable solvent (e.g., ethanol).
-
Slowly add a solution of hydrobromic acid.
-
The 5-Amino-2-bromopyridin-4-ol hydrobromide salt will precipitate and can be collected by filtration and dried.
-
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 5-Amino-2-bromopyridin-4-ol hydrobromide.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[14]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
5-Amino-2-bromopyridin-4-ol hydrobromide represents a highly functionalized and versatile building block with significant potential in the fields of medicinal chemistry and organic synthesis. Its unique combination of a nucleophilic amino group, a reactive bromine atom, and a hydrogen-bonding hydroxyl group, all situated on a pyridine scaffold, offers a multitude of opportunities for the creation of novel and complex molecules. While direct experimental data for this specific compound is limited, a comprehensive understanding of its properties and reactivity can be inferred from the extensive knowledge base of related substituted pyridines. This technical guide has provided a detailed overview of its structure, predicted physicochemical and spectroscopic properties, potential reactivity, and a plausible synthetic strategy. By leveraging the insights presented herein, researchers can effectively utilize 5-Amino-2-bromopyridin-4-ol hydrobromide as a valuable tool in the pursuit of new scientific discoveries and the development of innovative therapeutic agents.
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